Enantioselective Vinylation Enables Asymmetric Synthesis of (+)-α-Elemene at 92% ee via α-Vinyl Ketone Intermediate
The α-vinyl ketone architecture of 2-ethenyl-2-methylcyclohexanone enables enantioselective synthesis of sesquiterpene (+)-α-elemene, achieving 92% enantiomeric excess (ee) when the methodology is applied to R-(+)-limonene as the chiral pool starting material. In contrast, attempts to access analogous α-vinyl ketone intermediates from saturated 2-alkylcyclohexanones (e.g., 2-methylcyclohexanone) require multi-step α-functionalization sequences that result in racemization or diminished stereocontrol, typically yielding ≤60% ee after comparable transformations .
Comparator: ≤60% ee
| Evidence Dimension | Enantioselectivity (enantiomeric excess, ee) in sesquiterpene synthesis |
|---|---|
| Target Compound Data | 92% ee (as key α-vinyl ketone intermediate en route to (+)-α-elemene) |
| Comparator Or Baseline | 2-Methylcyclohexanone-derived intermediates: ≤60% ee in comparable α-functionalization sequences |
| Quantified Difference | ≥32 percentage-point improvement in stereochemical fidelity |
| Conditions | Enantioselective total synthesis of (+)-α-elemene from R-(+)-limonene; four-step α-vinylation protocol including dichloroketene addition, ring contraction, reduction, and cyclopropane fragmentation |
Why This Matters
For procurement of chiral intermediates in terpenoid synthesis, the pre-installed α-vinyl group eliminates racemization-prone functionalization steps, directly translating to higher stereochemical purity and reduced purification costs.
